molecular formula C19H19F3N2O2 B2751273 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1421508-72-6

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2751273
CAS RN: 1421508-72-6
M. Wt: 364.368
InChI Key: ZCRBJAFUJSQFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been shown to have potent inhibitory effects on several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

The study on electro-Fenton degradation explores the use of antimicrobials like triclosan and triclocarban, compounds structurally related to the chemical , highlighting the potential for environmental remediation techniques. This research showcases the ability of electro-Fenton systems to degrade complex organic molecules, potentially including 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea, through the generation of hydroxyl radicals (Sirés et al., 2007).

Reactions with Substituted Thioureas

Another study explores the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas to form heterocyclic compounds. This research could be relevant for understanding the chemical reactivity and potential applications of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea in synthesizing novel heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Reeve & Coley, 1979).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationship studies of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists indicate the potential pharmacological applications of urea derivatives. This research demonstrates how modifications in the chemical structure can significantly impact in vitro potency, suggesting a route for the development of new therapeutic agents (Fotsch et al., 2001).

Hydrogen Bonding and Structure of Substituted Ureas

Investigations into the hydrogen bonding and structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and X-ray diffraction studies provide insights into the molecular interactions and conformations of these compounds. Understanding these properties is crucial for their application in materials science and drug design (Kołodziejski et al., 1993).

Anticancer Activity of Urea Derivatives

Research on 1-Aryl-3-(2-chloroethyl) ureas and their cytotoxicity evaluation against human adenocarcinoma cells in vitro suggests the potential of urea derivatives as anticancer agents. These findings underscore the importance of urea derivatives in medicinal chemistry for developing new treatments for cancer (Gaudreault et al., 1988).

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)15-8-4-5-9-16(15)24-17(25)23-12-18(26,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,26H,10-12H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRBJAFUJSQFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea

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